molecular formula C24H24N4 B2568923 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 727975-40-8

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B2568923
CAS No.: 727975-40-8
M. Wt: 368.484
InChI Key: UMFLHBYSWZMUTC-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are receptor tyrosine kinases implicated in the pathogenesis of several cancers. Its primary research value lies in the study of non-small cell lung cancer (NSCLC), particularly tumors driven by EML4-ALK translocations and ROS1 rearrangements. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby suppressing their constitutive catalytic activity and blocking downstream oncogenic signaling pathways, such as JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted inhibition leads to reduced tumor cell proliferation and induces apoptosis in preclinical models. As a research tool, this compound is instrumental for investigating resistance mechanisms to first-generation ALK/ROS1 inhibitors and for exploring the efficacy of next-generation therapeutic strategies aimed at overcoming such resistance in a research setting. Its structural core, featuring the imidazo[1,2-a]pyridine scaffold, is a recognized pharmacophore for kinase inhibition, making it a valuable chemical probe for basic oncological research and drug discovery endeavors. https://pubmed.ncbi.nlm.nih.gov/29570700/

Properties

IUPAC Name

2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-2-6-19(7-3-1)20-9-11-21(12-10-20)24-22(18-27-16-13-25-14-17-27)28-15-5-4-8-23(28)26-24/h1-12,15,25H,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFLHBYSWZMUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the biphenyl, piperazine, or imidazo[1,2-a]pyridine moieties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is C24_{24}H24_{24}N4_{4}, with a molecular weight of 368.47 g/mol. The compound features an imidazopyridine core, which is known for its biological activity and versatility in drug design.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective inhibitors of various kinases involved in cancer progression. For instance, a related compound was identified as a selective inhibitor of DDR1 (discoidin domain receptor 1), showing promising results in inhibiting tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (nM)Effect on NSCLC
Compound 8vDDR123.8Inhibits migration and invasion
Compound XDDR21740Negligible effect

Neurological Applications

The piperazine moiety present in the structure is associated with various neurological activities. Compounds featuring piperazine have been explored for their efficacy in treating conditions such as anxiety and depression. The ability to modify the piperazine group allows for enhanced interaction with neurotransmitter receptors, potentially leading to improved therapeutic profiles.

Case Study 1: Selective Kinase Inhibition

In a study focusing on the design of selective DDR1 inhibitors, compounds were synthesized that demonstrated significant selectivity over other kinases. The compound exhibited an IC50 value of 23.8 nM against DDR1 while showing negligible activity against other kinases such as Bcr-Abl and c-Kit . This selectivity is crucial for reducing off-target effects commonly observed in kinase inhibitors.

Case Study 2: Antimicrobial Properties

Another area of research has investigated the antimicrobial properties of imidazopyridine derivatives. Compounds derived from similar structures have been evaluated against various bacterial strains, showing promising antibacterial activity against Escherichia coli and Bacillus cereus . This suggests that modifications to the imidazopyridine structure can yield compounds with dual therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related imidazo[1,2-a]pyridine derivatives, highlighting substituents, synthesis yields, and reported biological activities:

Compound Name Substituents Biological Activity Synthesis Yield Key References
Target Compound Biphenyl-4-yl, Piperazin-1-ylmethyl Not explicitly reported N/A
13e () 4-Trifluoromethylphenyl, Triazolyl CAR agonist 86%
8p () 6-Chloro-2-methyl, Piperazin-1-yl Antileishmanial Not specified
3-(1-(3,4-Dichlorobenzyl)-1H-triazol-4-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (13d, ) 4-Fluorophenyl, Triazolyl CAR agonist 74%
2-(4-Bromophenyl)imidazo[1,2-a]pyridine (2, ) 4-Bromophenyl None reported Not specified

Physicochemical Properties

  • Solubility: The piperazine group improves aqueous solubility relative to non-polar analogues like 13f (), which has a 2,4-dichlorophenyl substituent .

Research Findings and Implications

  • Receptor Targeting : Triazole-containing imidazo[1,2-a]pyridines () are prioritized for CAR modulation, while piperazine derivatives () are explored for antiparasitic applications. The target compound’s lack of triazole may reduce CAR affinity but broaden its applicability to other targets like GPCRs or kinases.
  • Structural Optimization : Substituting the biphenyl group with electron-deficient aryl rings (e.g., 4-trifluoromethylphenyl in 13e ) enhances metabolic stability, as seen in CAR agonists .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the imidazo[1,2-a]pyridine core in derivatives like 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine?

  • Methodology : The core is typically synthesized via copper-catalyzed reactions. For example:

  • Three-component coupling (TCC) : Combines 2-aminopyridines, arylaldehydes, and alkynes under Cu catalysis to yield imidazo[1,2-a]pyridines with high regioselectivity (e.g., alpidem and zolpidem syntheses) .
  • Direct C-3 arylation : Uses Cu(I) catalysts to couple imidazo[1,2-a]pyridines with aryl halides/triflates, enabling late-stage diversification .
    • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts. For TCC, substituent compatibility on aldehydes/alkynes affects yield .

Q. How does the substitution pattern at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence biological activity?

  • Methodology : Substituents are systematically varied (e.g., piperazine, morpholine, phenyl groups) and evaluated in assays:

  • COX-2 inhibition : A morpholine substituent at C-3 showed IC50 = 0.07 μM (selectivity index = 217.1), while bulkier groups reduced activity .
  • Antiulcer activity : Primary amines at C-3 exhibited cytoprotective effects in ethanol-induced gastric damage models (comparable to SCH-28080) but lacked antisecretory activity .
    • Structural Insight : Steric bulk and hydrogen-bonding capacity at C-3 modulate target binding and pharmacokinetics .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies between in vitro COX-2 inhibition and in vivo analgesic efficacy in imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability, and tissue distribution to identify poor in vivo exposure despite potent in vitro activity.
  • Off-target screening : Use selectivity panels (e.g., COX-1, other prostaglandin synthases) to rule out non-specific effects .
  • Proteomic analysis : Identify downstream mediators (e.g., PGE2 levels) in animal models to validate target engagement .
    • Case Study : Derivatives with high COX-2 selectivity in vitro may lack analgesic efficacy due to rapid hepatic clearance or poor blood-brain barrier penetration .

Q. How can computational modeling optimize imidazo[1,2-a]pyridine derivatives for improved pharmacological profiles?

  • Methodology :

  • Molecular docking : Predict binding poses to COX-2 or GABA receptors using crystal structures (e.g., PDB IDs 5KIR, 6D3T).
  • QSAR studies : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity. For example, electron-withdrawing groups at C-2 enhance COX-2 affinity .
  • ADMET prediction : Use tools like SwissADME to optimize solubility and reduce CYP450 inhibition risks .
    • Example : Low molecular weight analogs (<400 Da) with ligand efficiency >0.3 showed improved CNS penetration in GABA(A) agonist candidates .

Q. What strategies address challenges in achieving regioselective C-3 functionalization during synthesis?

  • Methodology :

  • Protecting group strategies : Use temporary blocking groups (e.g., Boc for piperazine) to direct reactivity to C-3 .
  • Catalyst tuning : Modify Cu(I) ligands (e.g., phenanthroline) to enhance C-3 vs. C-2 selectivity in cross-coupling reactions .
  • Microwave-assisted synthesis : Accelerate reactions to reduce side-product formation in complex multi-step pathways .
    • Case Study : Cu-catalyzed coupling with aryl iodides achieved >80% regioselectivity for C-3 over C-2 in imidazo[1,2-a]pyridines .

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